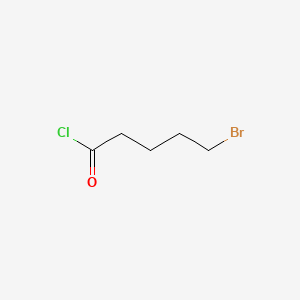

5-Bromovaleryl chloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-bromopentanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrClO/c6-4-2-1-3-5(7)8/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRUMSWHDWKGHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334573 | |

| Record name | 5-Bromovaleryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4509-90-4 | |

| Record name | 5-Bromovaleryl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4509-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromovaleryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromopentanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Bromovaleryl Chloride: Chemical Properties and Structure

This technical guide provides a comprehensive overview of this compound (CAS No: 4509-90-4), a versatile bifunctional reagent crucial in organic and pharmaceutical synthesis. Its unique structure, featuring both a reactive acyl chloride and an alkyl bromide, makes it an invaluable building block for creating complex molecules.[1][2][3]

Chemical Structure and Identification

This compound, also known as 5-bromopentanoyl chloride, is a linear, five-carbon acyl chloride with a bromine atom at the terminal (C5) position.[2] This dual functionality allows for selective and sequential reactions, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][4]

| Identifier | Value |

| IUPAC Name | 5-bromopentanoyl chloride[2][5] |

| Synonyms | 5-Bromovaleroyl Chloride, 5-Bromopentanoyl chloride[1][6][7] |

| CAS Number | 4509-90-4[6][8][9] |

| Molecular Formula | C₅H₈BrClO[1][8][10] |

| InChI Key | OKRUMSWHDWKGHA-UHFFFAOYSA-N[11] |

| SMILES String | ClC(=O)CCCCBr |

| PubChem CID | 521173[1][12] |

Physicochemical Properties

This compound is a clear, colorless to slightly yellow liquid.[1][7][8][11] It is sensitive to moisture and reacts with water.[8][10][13] Key quantitative properties are summarized below.

| Property | Value |

| Molecular Weight | 199.47 g/mol [8][10][14] |

| Density | 1.49 - 1.502 g/cm³ at 25 °C[8][10][11] |

| Boiling Point | 116-118 °C at 33 mmHg[10][11][13]103-105 °C at 20 Torr[7]43-45 °C at 0.2 mmHg[15]214.1 °C at 760 mmHg[8] |

| Flash Point | 107 °C (224.6 °F) - closed cup[8][10][11] |

| Refractive Index | n20/D 1.492[8][13] |

| Solubility | Reacts with water; soluble in organic solvents like dichloromethane (B109758), toluene, and chloroform.[2][8][13] |

| Purity | Typically available in purities of ≥97% or >98%.[1][6][9] |

Reactivity Profile

The synthetic utility of this compound stems from its two distinct reactive sites:

-

Acyl Chloride Group : This is a highly electrophilic functional group that readily undergoes nucleophilic acyl substitution. It reacts with alcohols to form esters, amines to form amides, and water to hydrolyze into the corresponding carboxylic acid.[2] This reactivity is fundamental to its role as an acylating agent.[3][13]

-

Alkyl Bromide Group : The bromine atom on the terminal carbon serves as a good leaving group in S_N2 reactions. This allows for the introduction of various nucleophiles at the C5 position, enabling chain extension and the formation of diverse functional groups.[2]

This dual reactivity enables its use in sequential reactions or tandem strategies for building complex molecular architectures.[2]

Experimental Protocols

Synthesis of this compound

A standard laboratory method for the preparation of this compound involves the reaction of 5-bromopentanoic acid with thionyl chloride (SOCl₂).[16]

Workflow Diagram:

Caption: Synthesis workflow for this compound.

Detailed Methodology: [16]

-

Preparation : A solution of 5-bromopentanoic acid (1 equivalent, e.g., 2.85 g, 15.7 mmol) and thionyl chloride (1 equivalent, e.g., 1.87 g, 1.14 mL, 15.7 mmol) in degassed dichloromethane (DCM, 50 mL) is prepared in a suitable reaction vessel.

-

Reaction : The reaction mixture is heated to reflux and maintained for 3 hours.

-

Work-up : Following the reaction period, the mixture is allowed to cool. The solvent and excess reagent are removed by evaporation under reduced pressure.

-

Product : This procedure yields the crude product as a yellowish oil (e.g., 3.11 g, 100% theoretical yield), which can often be used in subsequent steps without further purification.[16]

Applications in Synthesis

This compound is a crucial intermediate in the synthesis of various high-value compounds:

-

Pharmaceuticals : It is a building block for complex bioactive molecules and is used in the preparation of aromatic azides and organic gelators.[4][5][9][13]

-

Acylating Agent : It is widely used to introduce the 5-bromovaleryl group into different molecules to modify their chemical properties and construct core structures of drug candidates.[3][13]

Safety, Handling, and Storage

Due to its reactivity and hazardous nature, strict safety protocols must be followed when handling this compound.

Logical Relationship of Hazards and Precautions:

Caption: Relationship between hazards and necessary precautions.

-

Handling : Use in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[10][17][18] Avoid breathing vapors.[17][18]

-

Storage : Store in a dry, cool, and well-ventilated place in a tightly closed container under an inert atmosphere.[10][17][19] It is incompatible with strong oxidizing agents, strong bases, and moisture.[10]

-

First Aid : In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[10][18] For skin contact, wash off immediately with soap and plenty of water.[10] If inhaled, move the person to fresh air.[18] Do not induce vomiting if swallowed.[10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Applications Of this compound In Chemical Synthesis [hzsqchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound (4509-90-4) at Nordmann - nordmann.global [nordmann.global]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. This compound | 4509-90-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. echemi.com [echemi.com]

- 8. lookchem.com [lookchem.com]

- 9. scbt.com [scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. lifechempharma.com [lifechempharma.com]

- 12. This compound | C5H8BrClO | CID 521173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | 4509-90-4 [chemicalbook.com]

- 14. This compound - Safety Data Sheet [chemicalbook.com]

- 15. store.p212121.com [store.p212121.com]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

- 17. echemi.com [echemi.com]

- 18. file1.lookchem.com [file1.lookchem.com]

- 19. 4509-90-4|5-Bromovalerylchloride|BLD Pharm [bldpharm.com]

5-Bromovaleryl Chloride: A Technical Guide for Synthesis and Application

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Bromovaleryl chloride (CAS No: 4509-90-4), a critical bifunctional reagent in modern organic synthesis. Its unique structure, featuring both a reactive acyl chloride and a terminal alkyl bromide, makes it an invaluable building block for the construction of complex molecules, particularly within the pharmaceutical and agrochemical industries. This document outlines its chemical properties, key applications, detailed experimental protocols, and its relevance in the context of drug discovery pathways.

Core Properties of this compound

This compound is a colorless to pale yellow liquid that is sensitive to moisture.[1] Its fundamental properties are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | Citations |

| CAS Number | 4509-90-4 | [1] |

| Molecular Formula | C₅H₈BrClO | [1] |

| Molecular Weight | 199.47 g/mol | [1] |

| Appearance | Clear colorless to slightly yellow liquid | [1] |

| Boiling Point | 116-118 °C at 33 mmHg | [2] |

| Density | 1.49 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.492 | [2] |

| Solubility | Reacts with water; soluble in organic solvents like DCM, toluene. | [3] |

| Flash Point | 107 °C (224.6 °F) - closed cup | [2] |

| Storage Conditions | Store at 0-8 °C, under an inert atmosphere. | [4] |

Applications in Research and Drug Development

The dual functionality of this compound makes it a versatile intermediate for introducing a five-carbon linker into molecular scaffolds.[3] This capability is widely exploited in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Synthesis : It is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its reactivity is leveraged to construct core structures in potential drug candidates, including anti-inflammatory drugs, antiviral agents, and compounds active in the central nervous system (CNS).[1]

-

Acylation Reactions : The highly electrophilic acyl chloride group readily reacts with nucleophiles such as amines and alcohols to form stable amide and ester bonds, respectively.[3] This is a fundamental transformation in medicinal chemistry for building complex bioactive molecules.[4]

-

Bifunctional Linking : As a bifunctional reagent, it allows for sequential reactions. The acyl chloride can first react with a nucleophile, and the terminal bromine can subsequently be displaced in an S(_N)2-type reaction to connect another molecular fragment.[3]

-

Specialty Chemicals : Beyond pharmaceuticals, it serves as a precursor in the synthesis of agrochemicals, including herbicides and pesticides, as well as specialty materials like dyes, fragrances, and polymers.[1]

-

Bioconjugation : The reagent has potential applications in the selective modification and labeling of peptides and proteins through acylation, with the bromine group enabling further site-specific functionalization.[3]

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound. The following protocols provide procedures for its synthesis and a representative acylation reaction.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound from 5-bromovaleric acid using thionyl chloride (SOCl₂).[5]

Materials:

-

5-bromopentanoic acid (1 eq., 2.85 g, 15.7 mmol)

-

Thionyl chloride (SOCl₂) (1 eq., 1.87 g, 1.14 mL, 15.7 mmol)

-

Dichloromethane (B109758) (DCM), anhydrous (50 mL)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

A solution of 5-bromopentanoic acid and thionyl chloride in anhydrous dichloromethane (50 mL) is prepared in a round-bottom flask.[5]

-

The flask is fitted with a reflux condenser and the solution is heated to reflux.[5]

-

The reaction mixture is maintained at reflux for 3 hours.[5]

-

After cooling to room temperature, the solvent and excess thionyl chloride are removed by evaporation under reduced pressure.[5]

-

The procedure yields crude this compound (3.11 g, 100%) as a yellowish oil, which can often be used in the next step without further purification.[5]

Protocol 2: General Procedure for Amine Acylation

This protocol describes a representative Schotten-Baumann reaction for the acylation of an amine, a primary application of this compound.

Materials:

-

Aniline (or other primary/secondary amine) (1.0 eq.)

-

This compound (1.05 eq.)

-

Triethylamine (B128534) (or other non-nucleophilic base) (1.1 eq.)

-

Dichloromethane (DCM), anhydrous

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve the amine (1.0 eq.) and triethylamine (1.1 eq.) in an anhydrous solvent such as dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Cool the solution to 0 °C using an ice bath.[4]

-

Slowly add this compound (1.05 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).[4]

-

Quench the reaction by adding water or a dilute acid solution (e.g., 1N HCl).[4]

-

Transfer the mixture to a separatory funnel, extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amide product.[4]

-

The crude product can be purified by column chromatography or recrystallization as needed.[4]

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing the utility of this compound in synthesis and its relevance to drug action. The following visualizations are provided in the DOT language for use with Graphviz.

References

5-Bromovaleryl chloride reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of 5-Bromovaleryl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (5-BVC) is a bifunctional electrophilic reagent of significant interest in organic synthesis, particularly within pharmaceutical and materials science.[1] Its structure, featuring a highly reactive acyl chloride and a primary alkyl bromide, allows for a diverse range of chemical transformations.[2] This guide provides a comprehensive technical overview of the reactivity of 5-BVC with common nucleophiles, focusing on chemoselectivity, reaction mechanisms, and practical applications. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a resource for laboratory and development professionals.

Core Reactivity Profile

This compound, with the chemical formula C₅H₈BrClO, possesses two distinct electrophilic centers.[3] The reactivity of these sites is governed by different mechanistic principles, which is the key to its synthetic utility.

-

Acyl Chloride Moiety : The carbonyl carbon of the acyl chloride is highly electrophilic and undergoes nucleophilic acyl substitution . This site is exceptionally reactive towards strong and weak nucleophiles and is generally the more reactive of the two functional groups. Reactions are typically fast and often exothermic.

-

Bromoalkyl Moiety : The carbon atom bonded to the bromine is an electrophilic center for nucleophilic substitution (SN2) reactions. As a primary alkyl halide, it is amenable to attack by good nucleophiles, leading to the displacement of the bromide leaving group. These reactions are generally slower than nucleophilic acyl substitution.

This differential reactivity is the foundation for achieving chemoselectivity in synthetic strategies. By controlling reaction conditions such as temperature and nucleophile choice, one can favor reaction at one site over the other. Typically, acylation at the carbonyl carbon occurs preferentially under mild, low-temperature conditions.

Reactions with Nitrogen Nucleophiles (Amines)

The reaction of 5-BVC with primary and secondary amines is a robust method for forming stable amide bonds. This is one of the most common applications of this reagent. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism: Amide Formation

The lone pair of the amine nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, reforming the carbonyl double bond and expelling a chloride ion. A proton is subsequently removed from the nitrogen, often by a second equivalent of the amine or an added non-nucleophilic base, to yield the final amide product and a hydrochloride salt.[4]

Caption: Mechanism of Nucleophilic Acyl Substitution with Amines.

Quantitative Data: Amidation Reactions

Yields for the acylation of amines are typically high. The choice of base and solvent is crucial to neutralize the HCl byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic.[4]

| Nucleophile | Base | Solvent | Temperature | Time | Yield |

| Pentylamine | 10% aq. NaOH | Dichloromethane (B109758) (DCM) | 0°C to RT | 1-2 h | High (Typical)[4] |

| Benzylamine (B48309) | Triethylamine (B128534) (Et₃N) | Dichloromethane (DCM) | 0°C to RT | 3-5 h | High (Typical)[4] |

| Aniline | Pyridine (B92270) | Dichloromethane (DCM) | 0°C to RT | 3-5 h | High (Typical)[4] |

Experimental Protocol: Synthesis of 5-Bromo-N-benzylpentanamide

This protocol details the synthesis of an amide from a primary amine and 5-BVC using an organic base.[4]

-

Setup : In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Cooling : Cool the solution to 0°C using an ice bath.

-

Addition : Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution with vigorous stirring.

-

Reaction : Allow the reaction mixture to warm to room temperature and continue stirring for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, wash the organic phase sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.

-

Isolation : Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel if necessary.

Reactions with Oxygen Nucleophiles (Alcohols)

5-BVC reacts with alcohols to form esters, a process known as esterification. Due to the high reactivity of the acyl chloride, this reaction proceeds much more readily than a classic Fischer esterification and does not typically require an acid catalyst.

Mechanism: Esterification

Similar to amidation, the reaction follows a nucleophilic acyl substitution pathway. The alcohol's oxygen atom attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to expel chloride and, after deprotonation, yields the ester.

Caption: Mechanism of Esterification with Alcohols.

Quantitative Data: Esterification Reactions

Esterification with acyl chlorides is generally a high-yield process. A weak base like pyridine is often added to scavenge the HCl byproduct.

| Nucleophile | Base | Solvent | Temperature | Yield | Reference |

| Ethanol (B145695) | Pyridine | None (or DCM) | 0°C to RT | >90% (Typical) | [5] |

| Methanol | Pyridine | None (or DCM) | 0°C to RT | >90% (Typical) | [5] |

| Isopropanol | Pyridine | None (or DCM) | 0°C to RT | High (Typical) | [5] |

Note: The product of the reaction with ethanol is ethyl 5-bromovalerate (also known as ethyl 5-bromopentanoate).[6][7][8]

Experimental Protocol: Synthesis of Ethyl 5-Bromovalerate

-

Setup : To a flame-dried flask under an inert atmosphere, add anhydrous ethanol (1.5 eq) and pyridine (1.2 eq).

-

Cooling : Cool the mixture to 0°C in an ice bath.

-

Addition : Add this compound (1.0 eq) dropwise with stirring. A precipitate of pyridinium (B92312) hydrochloride will form.

-

Reaction : Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC indicates the consumption of the starting material.

-

Work-up : Dilute the reaction mixture with diethyl ether and wash sequentially with water, 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification : The resulting crude ester can be purified by vacuum distillation.

Reactions with Sulfur & Other Nucleophiles

The dual reactivity of 5-BVC allows for reactions with a variety of other nucleophiles at either the acyl chloride or the alkyl bromide center.

S-Nucleophiles (Thiols)

Thiols can react at the acyl chloride to form thioesters. The reaction is analogous to esterification but is often faster due to the higher nucleophilicity of sulfur compared to oxygen.

N₃⁻ (Azide)

The azide (B81097) ion is an excellent nucleophile for SN2 reactions. It will readily displace the terminal bromine of 5-BVC or its derivatives, providing a route to azido (B1232118) compounds, which are precursors for amines (via reduction) or can be used in "click" chemistry.

Quantitative Data: SN2 Reactions at the C-Br Bond

| Reagent | Nucleophile | Solvent | Conditions | Product | Yield | Reference |

| Ethyl 5-bromovalerate | Sodium Azide (NaN₃) | DMF | 70°C, 12 h | Ethyl 5-azidovalerate | Good (Typical) | [9] |

| n-bromoalkane | Sodium Azide (NaN₃) | Water | 80°C, 12 h | n-azidoalkane | 84-90% | [10] |

| Benzyl (B1604629) bromide | Sodium Azide (NaN₃) | DMSO | RT, overnight | Benzyl azide | 73% | [11] |

Note: The above data for bromoalkanes and benzyl bromide serve as representative examples for the expected reactivity of the bromoalkyl moiety in 5-BVC derivatives.

Experimental Protocol: Azide Substitution on an Ester Derivative

This protocol is based on the conversion of ethyl 5-bromovalerate to ethyl 5-azidovalerate.[6][9]

-

Setup : In a round-bottom flask, dissolve ethyl 5-bromovalerate (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Addition : Add sodium azide (1.5 eq).

-

Reaction : Heat the mixture to approximately 70-80°C and stir for 12-18 hours. Monitor the reaction by TLC.

-

Work-up : After completion, cool the reaction to room temperature, pour it into water, and extract with ethyl acetate.

-

Isolation : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

-

Purification : The product can be purified by column chromatography if necessary.

Reactions with Carbon Nucleophiles (Enolates)

The alkyl bromide end of 5-BVC is an effective electrophile for the alkylation of carbon nucleophiles, such as enolates derived from malonic esters. This is a powerful C-C bond-forming reaction.

Mechanism: Malonic Ester Alkylation

The malonic ester synthesis involves deprotonation of a malonic ester (e.g., diethyl malonate) with a strong base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the primary alkyl bromide of a 5-BVC derivative in an SN2 reaction.[12] For this reaction to be successful, the highly reactive acyl chloride group must first be converted to a less reactive functional group, such as an ester.

Caption: Synthetic workflow for C-alkylation using 5-BVC.

Quantitative Data: Malonic Ester Alkylation

The alkylation of sodium ethyl malonate with alkyl halides is a well-established and high-yielding reaction.

| Alkylating Agent | Base | Solvent | Conditions | Yield | Reference |

| Methyl Bromide | Sodium Ethoxide | Ethanol | Reflux, 4.5 h | 79-83% | [9] |

| 1-Bromobutane | K₂CO₃, 18-crown-6 | Dichloromethane | Reflux, 2 h | Good (Typical) | [13] |

Note: Data represents the alkylation of diethyl malonate with simple alkyl bromides, which is analogous to the expected reaction with ethyl 5-bromovalerate.

Experimental Protocol: Alkylation of Diethyl Malonate with Ethyl 5-Bromovalerate

This protocol is adapted from standard malonic ester synthesis procedures.[9]

-

Base Preparation : In a three-necked flask equipped with a stirrer and reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol.

-

Enolate Formation : Add diethyl malonate (1.0 eq) to the sodium ethoxide solution.

-

Alkylation : Add ethyl 5-bromovalerate (1.0 eq) dropwise to the stirred solution. The reaction is exothermic. After the addition is complete, heat the mixture to reflux for 2-3 hours.

-

Work-up : Cool the mixture and neutralize it. Remove the bulk of the ethanol by distillation. Add water to dissolve the sodium bromide salt.

-

Isolation : Separate the aqueous layer and extract it with ether. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Purification : After removing the ether, the resulting tri-ester product can be purified by vacuum distillation.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It reacts with water to release corrosive hydrogen chloride gas.[14]

-

Personal Protective Equipment (PPE) : Always handle in a fume hood wearing gloves, safety goggles, and a lab coat.

-

Storage : Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.

-

Incompatibilities : Avoid contact with water, strong bases, alcohols, and strong oxidizing agents.

Conclusion

This compound is a powerful and versatile bifunctional reagent. The marked difference in reactivity between its acyl chloride and alkyl bromide functionalities allows for selective, stepwise reactions with a wide range of nucleophiles. This capability makes it an invaluable building block for creating complex molecules with precisely installed functional groups, cementing its role as a key intermediate in drug discovery, polymer chemistry, and advanced materials synthesis.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 4509-90-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. rsc.org [rsc.org]

- 5. Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. | Sigma-Aldrich [sigmaaldrich.com]

- 6. 5-ブロモバレリルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient linking of two epoxides using potassium thioacetate in water and its use in polymerization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. rsc.org [rsc.org]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scribd.com [scribd.com]

- 14. echemi.com [echemi.com]

Spectroscopic Profile of 5-Bromovaleryl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromovaleryl chloride (CAS No: 4509-90-4), a key intermediate in pharmaceutical and organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by experimental protocols and logical workflow diagrams to aid in its identification and application.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.42 | Triplet (t) | 2H | -CH₂-Br |

| ~2.95 | Triplet (t) | 2H | -CH₂-COCl |

| ~1.95 - 1.80 | Multiplet (m) | 4H | -CH₂-CH₂- |

Note: Predicted chemical shifts based on empirical data for similar structures. Actual values may vary depending on solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (δ) ppm | Carbon Atom |

| ~173 | C=O (Acid Chloride) |

| ~47 | -CH₂-COCl |

| ~33 | -CH₂-Br |

| ~32 | -CH₂-CH₂-COCl |

| ~23 | Br-CH₂-CH₂- |

Note: Predicted chemical shifts based on empirical data for acyl chlorides and alkyl bromides. Actual values may vary depending on solvent and experimental conditions.

Infrared (IR) Spectroscopy[2]

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~1800 | Strong, Sharp | C=O Stretch | Acid Chloride |

| 2960 - 2850 | Strong | C-H Stretch | Alkane |

| 1470 - 1350 | Medium | C-H Bend | Alkane |

| 800 - 600 | Strong | C-Cl Stretch | Acyl Chloride |

| 690 - 515 | Strong | C-Br Stretch | Alkyl Bromide |

Note: Predicted peak positions based on typical IR absorption frequencies for the functional groups present.

Mass Spectrometry (MS)

| m/z Ratio | Proposed Fragment Ion | Notes |

| 198/200 | [Br(CH₂)₄COCl]⁺ | Molecular ion peak (M⁺). The M+2 peak is due to the presence of the ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio. |

| 163 | [Br(CH₂)₄CO]⁺ | Loss of Cl radical. |

| 119/121 | [C₄H₈Br]⁺ | Loss of COCl radical. |

| 91/93 | [C₃H₆Br]⁺ | Further fragmentation. |

| 63 | [COCl]⁺ | Acylium ion. |

Note: This is a predicted fragmentation pattern based on the structure of this compound and known fragmentation pathways of acyl chlorides and alkyl halides.

Experimental Protocols

Synthesis of this compound from 5-Bromovaleric Acid

This protocol describes the conversion of 5-bromovaleric acid to this compound using thionyl chloride.

Materials:

-

5-bromovaleric acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, a degassed solution of 5-bromovaleric acid (1 equivalent) in anhydrous dichloromethane is prepared.

-

Thionyl chloride (1 to 1.5 equivalents) is added to the solution.

-

The reaction mixture is fitted with a reflux condenser and heated to reflux (approximately 40°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

The excess thionyl chloride and dichloromethane are removed under reduced pressure using a rotary evaporator.

-

The resulting crude this compound, a yellowish oil, can be used in the next step without further purification or can be purified by vacuum distillation.

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time and a higher number of scans are generally required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

-

Data Acquisition: The salt plates are mounted in the sample holder of an FT-IR spectrometer. A background spectrum of the clean salt plates is recorded first. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

2.2.3. Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) interface. Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or other detector measures the abundance of each ion at a specific m/z ratio, generating the mass spectrum.

Mandatory Visualizations

The following diagrams illustrate key logical relationships and experimental workflows relevant to this compound.

Caption: Synthesis of this compound and its use in a general acylation reaction.

References

A Technical Guide to the Solubility of 5-Bromovaleryl Chloride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 5-bromovaleryl chloride, a key bifunctional reagent in organic synthesis. Due to the compound's high reactivity, particularly its moisture sensitivity, this document focuses on its qualitative solubility in common aprotic organic solvents and outlines a detailed experimental protocol for its quantitative determination. Safety and handling considerations are emphasized throughout.

Introduction

This compound (CAS No: 4509-90-4) is a versatile chemical intermediate widely used in the synthesis of pharmaceuticals, agrochemicals, and other advanced materials.[1] Its utility stems from its bifunctional nature, possessing both a reactive acyl chloride and a terminal alkyl bromide.[1] The acyl chloride allows for the formation of esters and amides, while the alkyl bromide serves as a site for nucleophilic substitution.[1]

Understanding the solubility of this compound is critical for its effective use in synthesis, including reaction setup, purification, and storage. This guide summarizes the available information on its solubility and provides a framework for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈BrClO | [1] |

| Molecular Weight | 199.47 g/mol | [1] |

| Appearance | Clear, colorless to slightly yellow liquid | [2][3] |

| Density | ~1.49 g/mL at 25 °C | [4] |

| Boiling Point | 116-118 °C at 33 mmHg | [4] |

| Refractive Index | n20/D 1.492 | [4] |

| Flash Point | 107 °C (224.6 °F) | [5] |

Qualitative Solubility of this compound

This compound is generally soluble in a range of common aprotic organic solvents.[1] Its reactivity with protic solvents (e.g., water, alcohols, primary/secondary amines) precludes stable dissolution, leading instead to a chemical reaction.

Table 2: Qualitative Solubility and Reactivity in Common Solvents

| Solvent Class | Example Solvent(s) | Solubility/Reactivity Profile | Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | These are common, relatively inert solvents for reactions involving acyl chlorides.[1][6] |

| Aromatic | Toluene | Soluble | A non-polar aprotic solvent in which this compound is known to be soluble.[1] |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Soluble | Common aprotic solvents for organic synthesis. Care must be taken to use anhydrous grades. |

| Ketones | Acetone (B3395972) | Soluble, potential for slow reaction | Generally considered soluble, but the enol form of acetone could potentially react over time.[7] |

| Esters | Ethyl acetate | Soluble | A common polar aprotic solvent. Anhydrous conditions are essential. |

| Hydrocarbons | Hexanes, Heptane | Likely miscible/soluble | The pentyl chain suggests good solubility in non-polar hydrocarbon solvents. |

| Protic Solvents | Water, Alcohols (Methanol, Ethanol) | Reactive | Reacts readily, often violently, to form 5-bromovaleric acid and the corresponding ester, respectively.[1][8] |

| Nitrogenous | Acetonitrile, Dimethylformamide (DMF) | Soluble | Common polar aprotic solvents. DMF is often used as a catalyst in reactions with acyl chlorides.[6] |

Proposed Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a general method for determining the quantitative solubility of this compound. This procedure must be performed under strictly anhydrous conditions by trained personnel.

4.1. Safety Precautions

-

This compound is corrosive and causes severe skin burns and eye damage.[5][9] It is also a lachrymator.[10]

-

All manipulations must be conducted in a certified fume hood.

-

Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield, is mandatory.[5]

-

Reacts with moisture to produce hydrogen chloride (HCl) gas.[1] All glassware must be oven- or flame-dried, and the experiment must be conducted under an inert atmosphere (e.g., nitrogen or argon).

4.2. Materials

-

This compound (>97% purity)

-

Anhydrous organic solvent of interest (e.g., dichloromethane, toluene)

-

Small, oven-dried glass vials with PTFE-lined screw caps

-

Gas-tight syringes

-

Inert gas supply (Nitrogen or Argon) with a manifold

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

4.3. Experimental Procedure

-

Preparation: Set up a series of oven-dried vials. Under an inert atmosphere, add a precise volume (e.g., 1.00 mL) of the chosen anhydrous solvent to each vial using a gas-tight syringe.

-

Sample Addition: To each vial, add incrementally increasing, precisely weighed amounts of this compound.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a standard temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a set period (e.g., 24 hours), ensuring constant agitation to facilitate dissolution.

-

Observation: After equilibration, visually inspect each vial for the presence of undissolved material. The vial with the highest concentration that shows complete dissolution provides an initial estimate of solubility.

-

Separation: For vials containing undissolved material, centrifuge at high speed to pellet the excess solute.

-

Analysis: Carefully extract a known volume of the supernatant (the saturated solution) from each centrifuged vial using a gas-tight syringe. Prepare a series of dilutions and analyze by a validated HPLC or GC method to determine the precise concentration of this compound.

-

Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in g/100 mL or mol/L).

Visualizations

The following diagrams illustrate the logical relationships in solubility and the experimental workflow for its determination.

Caption: Solvent interaction decision tree for this compound.

Caption: Experimental workflow for determining solubility.

Conclusion

This compound is a highly reactive compound that is qualitatively soluble in a wide range of common aprotic organic solvents such as dichloromethane, toluene, and THF. It is reactive towards protic solvents. For quantitative applications, its solubility should be determined experimentally under strict anhydrous and inert conditions to ensure data accuracy and safety. The protocol provided in this guide serves as a foundational methodology for such determinations, enabling researchers to optimize reaction conditions and enhance the synthetic utility of this important bifunctional building block.

References

- 1. Applications Of this compound In Chemical Synthesis [hzsqchem.com]

- 2. lifechempharma.com [lifechempharma.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 4509-90-4 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. vandemark.com [vandemark.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. file1.lookchem.com [file1.lookchem.com]

- 10. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Mechanism of Acylation using 5-Bromovaleryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromovaleryl chloride (CAS RN: 4509-90-4) is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1] Its chemical structure, featuring a reactive acyl chloride and a terminal alkyl bromide, allows for a diverse range of chemical transformations. The acyl chloride moiety is a potent electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. This guide provides a detailed exploration of the mechanisms of acylation using this compound, complete with experimental protocols, quantitative data when available, and mechanistic diagrams to facilitate a comprehensive understanding.

Core Acylation Mechanisms

The primary acylation reactions involving this compound can be categorized into two main types: Nucleophilic Acyl Substitution and Friedel-Crafts Acylation.

Nucleophilic Acyl Substitution

This is the most common reaction pathway for this compound, where it reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. The reaction proceeds via a tetrahedral intermediate.

Mechanism with Amines (Amide Formation):

The reaction with amines is typically rapid and exothermic.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate where the carbonyl oxygen bears a negative charge and the nitrogen atom has a positive charge.

-

Chloride Ion Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

-

Deprotonation: A second equivalent of the amine or a non-nucleophilic base removes a proton from the nitrogen atom, yielding the neutral amide product and an ammonium (B1175870) salt.

Mechanism with Alcohols (Ester Formation):

The reaction with alcohols is generally slower than with amines and may require heating or a basic catalyst.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the carbonyl carbon of this compound.

-

Formation of a Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Chloride Ion Elimination: The intermediate collapses, eliminating a chloride ion.

-

Deprotonation: A weak base (such as another alcohol molecule or a non-nucleophilic base) removes the proton from the oxygen atom to give the final ester product and hydrochloric acid.

Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can acylate aromatic compounds.

Mechanism with Aromatic Compounds:

-

Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. This complex then dissociates to form a resonance-stabilized acylium ion, which is a powerful electrophile.

-

Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

-

Deprotonation and Aromatization: A weak base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the aryl ketone product.

Mechanistic and Workflow Diagrams

Caption: Nucleophilic acyl substitution of this compound with an amine.

References

Navigating the Synthesis of 5-Bromovaleryl Chloride: A Technical Guide to Theoretical and Experimental Yields

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-bromovaleryl chloride, a crucial bifunctional reagent in the pharmaceutical and fine chemical industries, presents a fascinating case study in the principles of theoretical versus experimental yield. This technical guide provides an in-depth analysis of its synthesis, focusing on the prevalent methods, detailed experimental protocols, and the critical factors influencing the final yield. By understanding the nuances of the reaction, researchers can optimize their synthetic strategies, leading to improved efficiency and resource management in drug development and other applications.

Understanding Yield in Chemical Synthesis

In chemical reactions, the theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% conversion and no loss of material. It is calculated based on the stoichiometry of the balanced chemical equation. The experimental yield (or actual yield), on the other hand, is the measured mass of the product obtained after performing the synthesis in a laboratory setting. The percent yield , a key indicator of a reaction's efficiency, is the ratio of the experimental yield to the theoretical yield, expressed as a percentage.

Discrepancies between theoretical and experimental yields are common and can be attributed to a variety of factors, including incomplete reactions, the formation of byproducts, and losses during product isolation and purification.

Synthesis of this compound: Primary Routes

Two primary synthetic pathways dominate the preparation of this compound: the acylation of 5-bromovaleric acid and the ring-opening of δ-valerolactone.

From 5-Bromovaleric Acid

The most common and direct method for synthesizing this compound is the reaction of 5-bromovaleric acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[1] This reaction is favored for its straightforward nature and the gaseous state of its byproducts (sulfur dioxide and hydrogen chloride), which simplifies the initial purification of the desired acyl chloride.[2]

Reaction Scheme:

From δ-Valerolactone

An alternative route involves a one-pot synthesis starting from δ-valerolactone. This method first opens the lactone ring to form a 5-halovaleric acid intermediate, which is then converted to the acyl chloride. For instance, δ-valerolactone can be treated with anhydrous hydrogen bromide to yield 5-bromovaleric acid, which is then reacted with thionyl chloride in the same reaction vessel.

Quantitative Data: A Comparative Summary

The following tables summarize the key quantitative data for the synthesis of this compound, providing a clear comparison of the reactants and expected products.

Table 1: Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 5-Bromovaleric Acid | 181.03 | 142-145 (at 13 mmHg) | - |

| Thionyl Chloride | 118.97 | 76 | 1.636 |

| This compound | 199.47 | 116-118 (at 33 mmHg)[3] | 1.49[3] |

Table 2: Theoretical vs. Reported Experimental Yields

| Starting Material | Chlorinating Agent | Reported Experimental Yield | Notes |

| 5-Bromovaleric Acid | Thionyl Chloride | ~100% (crude)[4] | The crude product is often used directly in the next synthetic step without purification. |

| 5-Chlorovaleric Acid | Thionyl Chloride | 98% (purified)[5] | This high yield for the analogous 5-chlorovaleryl chloride suggests that a similarly high purified yield is achievable for this compound. |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound.

Experiment 1: Synthesis from 5-Bromovaleric Acid and Thionyl Chloride

This protocol is adapted from a procedure that reports a near-quantitative crude yield.[4]

Materials:

-

5-bromovaleric acid (1 eq.)

-

Thionyl chloride (SOCl₂) (1-1.2 eq.)

-

Anhydrous dichloromethane (B109758) (DCM) (optional, as solvent)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 5-bromovaleric acid.

-

If using a solvent, add anhydrous dichloromethane.

-

Slowly add thionyl chloride to the flask at room temperature with stirring.

-

After the initial vigorous gas evolution subsides, heat the reaction mixture to reflux (approximately 40°C for DCM, or higher if neat) and maintain for 2-3 hours.

-

Monitor the reaction progress by taking a small aliquot, quenching it with an alcohol (e.g., methanol), and analyzing by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting carboxylic acid.

-

Once the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

The resulting crude this compound, a yellowish oil, can be used directly for many applications. For higher purity, proceed with vacuum distillation.

Purification (Optional):

-

Assemble a vacuum distillation apparatus.

-

Distill the crude product under reduced pressure, collecting the fraction at 116-118 °C/33 mmHg to obtain purified this compound.[3]

Visualizing the Process

The following diagrams illustrate the reaction pathway and a general experimental workflow.

References

Safety precautions and handling of 5-Bromovaleryl chloride

An In-Depth Technical Guide to the Safe Handling of 5-Bromovaleryl Chloride

Introduction

This compound (CAS No: 4509-90-4), also known as 5-bromopentanoyl chloride, is a highly versatile bifunctional reagent crucial in organic synthesis.[1][2] Its structure, featuring both a reactive acyl chloride and a terminal alkyl bromide, makes it an invaluable intermediate in the pharmaceutical, agrochemical, and fine chemical industries.[1][3] It is frequently utilized in acylation reactions to introduce the 5-bromovaleryl group into various molecular scaffolds, a key step in the synthesis of many active pharmaceutical ingredients (APIs) and complex molecules.[2][4][5]

Despite its utility, this compound is a hazardous substance. It is corrosive, moisture-sensitive, and a lachrymator, causing severe burns upon contact with skin, eyes, and the respiratory tract.[6][7][8] Its reaction with water is exothermic and releases corrosive hydrogen chloride gas.[1] Therefore, a comprehensive understanding of its properties and strict adherence to safety protocols are imperative for researchers, scientists, and drug development professionals. This guide provides detailed technical information on its properties, hazards, handling procedures, and emergency responses.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid that is soluble in most common organic solvents but reacts with water.[1][9] Its key physical and chemical properties are summarized below.

| Property | Value | Citations |

| CAS Number | 4509-90-4 | [1][2][5][9] |

| Molecular Formula | C₅H₈BrClO | [1][2][9][10] |

| Molecular Weight | 199.47 g/mol | [1][3][9] |

| Appearance | Clear, colorless to slightly yellow liquid | [1][9][11][12] |

| Boiling Point | 116-118 °C at 33 mmHg 214.1 °C at 760 mmHg | [5][9] [1][3][11] |

| Density | 1.49 g/mL at 25 °C | [5][9] |

| Refractive Index | n20/D 1.492 | [5][11] |

| Flash Point | 107 °C (224.6 °F) - closed cup | [6][9][11] |

| Solubility | Reacts with water; Soluble in dichloromethane, toluene, chloroform | [1][11] |

| Sensitivity | Moisture Sensitive, Lachrymator | [6][7][11][13] |

Hazard Identification and Toxicology

The primary danger associated with this compound is its corrosive nature. It can cause severe chemical burns to all tissues upon contact and may cause respiratory irritation.[7][14]

| Hazard Information | Details | Citations |

| GHS Pictograms | Corrosion, Exclamation Mark | [7][11] |

| Signal Word | Danger | [7] |

| Hazard Statements | H314: Causes severe skin burns and eye damage H335: May cause respiratory irritation H290: May be corrosive to metals | [7][14] [7][14] [12] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray P280: Wear protective gloves/protective clothing/eye protection/face protection P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing P310: Immediately call a POISON CENTER or doctor/physician P405: Store locked up | [8][14] [8][14] [14] [8] [8][14] [8] [8] [6][14] |

| Toxicology | No acute toxicity information is available for this product; however, it is a corrosive material. Ingestion can cause severe swelling, damage to delicate tissue, and danger of perforation. The toxicological properties have not been fully investigated. | [6] |

Handling and Storage Procedures

Proper handling and storage are critical to ensure safety when working with this compound.

Engineering Controls:

-

Work must be conducted in a properly functioning chemical fume hood.[1]

-

Ensure adequate ventilation, especially in confined areas.[6][8]

-

Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[6][8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[6][7]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable cartridge (e.g., type ABEK, EN14387).[6]

Safe Handling Practices:

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[1]

-

Avoid all contact with skin, eyes, and clothing.[8]

-

Wash hands and any exposed skin thoroughly after handling.[6]

Storage Requirements:

-

Store in a tightly sealed container under an inert gas.[1][13]

-

Keep in a dry, cool, and well-ventilated place designated as a corrosives area.[6][8][13]

-

Store away from incompatible materials such as water, strong bases, and oxidizing agents.[1][6]

Reactivity and Incompatibilities

This compound is a reactive compound due to its two functional groups. The acyl chloride is highly electrophilic and reacts readily with nucleophiles.[1]

-

Reactivity with Water: It reacts exothermically with water and moisture to form 5-bromovaleric acid and corrosive hydrogen chloride (HCl) gas.[1] This is a primary safety concern.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, alcohols, and amines.[1][6]

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to produce carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and hydrogen chloride gas.[6]

References

- 1. Applications Of this compound In Chemical Synthesis [hzsqchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Applications of this compound (CAS No.: 4509-90-4) in Chemical Synthesis - Momentum BBS [momentumbbs.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 4509-90-4 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. file1.lookchem.com [file1.lookchem.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. lifechempharma.com [lifechempharma.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. lookchem.com [lookchem.com]

- 12. This compound | 4509-90-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

- 14. echemi.com [echemi.com]

The Versatility of 5-Bromovaleryl Chloride: A Bifunctional Tool in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromovaleryl chloride, a chemical compound featuring both a reactive acyl chloride and a terminal alkyl bromide, stands as a pivotal bifunctional reagent in the landscape of organic synthesis. Its dual functionality allows for a diverse range of chemical transformations, making it an invaluable building block in the pharmaceutical, agrochemical, and materials science industries. This technical guide provides a comprehensive overview of the synthesis, properties, and multifaceted applications of this compound, with a focus on detailed experimental protocols and its role in the development of targeted therapeutics.

Physicochemical Properties and Synthesis

This compound is a clear, colorless to slightly yellow liquid that is sensitive to moisture.[1] Its bifunctional nature, with a highly electrophilic acyl chloride at one end and a nucleophilically susceptible alkyl bromide at the other, dictates its reactivity.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈BrClO | |

| Molecular Weight | 199.47 g/mol | |

| Boiling Point | 116-118 °C at 33 mmHg | |

| Density | 1.49 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.492 | |

| CAS Number | 4509-90-4 | [3] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reaction of 5-bromovaleric acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[3]

Experimental Protocol: Synthesis of this compound from 5-Bromovaleric Acid [3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a degassed solution of 5-bromopentanoic acid (1 equivalent, e.g., 2.85 g, 15.7 mmol) in dichloromethane (B109758) (DCM, 50 mL) is prepared.

-

Addition of Thionyl Chloride: Thionyl chloride (1 equivalent, e.g., 1.87 g, 1.14 mL, 15.7 mmol) is added to the solution.

-

Reaction: The reaction mixture is refluxed for 3 hours.

-

Work-up: The reaction mixture is evaporated under reduced pressure to yield this compound as a yellowish oil (e.g., 3.11 g, 100% crude yield). The crude product is often used in the next step without further purification.

Diagram 1: Synthesis of this compound

Caption: Synthesis of this compound from 5-bromovaleric acid.

Reactions of this compound

The bifunctional nature of this compound allows for a variety of selective and sequential reactions. The acyl chloride is highly reactive towards nucleophiles such as amines, alcohols, and thiols, while the alkyl bromide can participate in nucleophilic substitution reactions.

Acylation Reactions

The acyl chloride moiety readily reacts with nucleophiles to form amides, esters, and thioesters. These reactions are fundamental in constructing the core structures of many potential drug candidates.[4]

Table 2: Representative Acylation Reactions with this compound

| Nucleophile | Product | Typical Reaction Conditions |

| Amine (e.g., Aniline) | N-Aryl-5-bromopentanamide | Base (e.g., NaH, DIEA), Aprotic solvent (e.g., THF, DCM), 0 °C to RT |

| Alcohol (e.g., Phenol) | Phenyl 5-bromopentanoate | Base (e.g., Pyridine (B92270), Et₃N), Aprotic solvent (e.g., CH₂Cl₂, THF), 0 °C to RT |

| Thiol (e.g., Thiophenol) | S-Phenyl 5-bromopentanethioate | Base (e.g., Et₃N, K₂CO₃), Aprotic solvent (e.g., DCM, DMF), 0 °C to RT |

Experimental Protocol: N-Acylation of an Aniline Derivative

This protocol describes the synthesis of a key intermediate for the anticoagulant Apixaban (B1684502), demonstrating the utility of this compound in pharmaceutical synthesis.[5]

-

Reaction Setup: To a three-necked flask containing paranitroaniline (1 equivalent, e.g., 5 g) in dichloromethane (150 mL), add sodium hydroxide (B78521) (6 equivalents, e.g., 8.7 g) and cool the mixture to 0 °C in an ice bath.

-

Addition of this compound: A solution of this compound (2 equivalents, e.g., 9.4 mL) diluted with dichloromethane (10 mL) is added dropwise, maintaining the temperature between 0-5 °C.

-

Reaction and Cyclization: After the addition, the reaction proceeds through amidation followed by in-situ intramolecular cyclization to form 1-(4-nitrophenyl)piperidyl-2-one.

Experimental Protocol: Esterification of a Phenol (B47542)

-

Reaction Setup: In a flask, dissolve a substituted phenol (1 equivalent) and a base such as pyridine (1.1 equivalents) in a dry aprotic solvent like dichloromethane.

-

Addition of this compound: Cool the solution to 0 °C and add this compound (1.1 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up: Quench the reaction with water, separate the organic layer, wash with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Sequential Reactions and Intramolecular Cyclization

A key advantage of this compound is the ability to perform sequential reactions, first reacting the acyl chloride and then utilizing the alkyl bromide for subsequent transformations. One common application is the synthesis of heterocyclic compounds through intramolecular cyclization. For instance, after forming an amide, the terminal bromide can react with the amide nitrogen in the presence of a base to form a lactam, such as a piperidinone derivative.[6][7]

Experimental Protocol: Synthesis of a Piperidinone Derivative [8]

-

Amide Formation: (4S)-(Phenylmethyl)-2-oxazolidinone is deprotonated with n-butyllithium at -78 °C, followed by the addition of this compound to form (4S)-3-(5-Bromovaleryl)-4-(phenylmethyl)-2-oxazolidinone in high yield.

-

Intramolecular Cyclization: The resulting N-acylated product can then be treated with a suitable base to induce intramolecular SN2 displacement of the bromide by the enolate, leading to a cyclized product.

Diagram 2: Sequential Reaction and Intramolecular Cyclization

Caption: Formation of a piperidinone via sequential amidation and cyclization.

Application in Drug Discovery and Development

This compound is a crucial linker molecule in the synthesis of advanced therapeutics, including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The p38 MAP kinase signaling pathway is a key regulator of cellular responses to stress and inflammation and is a target for drug development.[9][10][11][12] Molecules synthesized using this compound can be designed to inhibit components of this pathway.

Diagram 3: Simplified p38 MAPK Signaling Pathway

Caption: Key components of the p38 MAPK signaling cascade.

Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker component of a PROTAC is critical for its efficacy, and this compound can be used to construct these linkers.

The ubiquitin-proteasome system is the cellular machinery hijacked by PROTACs to achieve targeted protein degradation.[1][13][14][15][16][]

Diagram 4: The Ubiquitin-Proteasome System and PROTAC Action

References

- 1. Reactome | Activated TAK1 mediates p38 MAP kinase phosphorylation [reactome.org]

- 2. peptide.com [peptide.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. EP3029028A1 - Novel method for synthesizing key intermediate of apixaban - Google Patents [patents.google.com]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. lifesensors.com [lifesensors.com]

- 16. Ubiquitin proteasome system in immune regulation and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 5-Bromovaleryl Group: Characteristics, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key characteristics of the 5-bromovaleryl group, a versatile functional moiety with significant applications in organic synthesis and drug development. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and derivatization, and explores its emerging role in the design of targeted covalent inhibitors.

Core Chemical and Physical Properties

The 5-bromovaleryl group is typically introduced into molecules via its highly reactive acyl chloride, 5-bromovaleryl chloride. The properties of this key reagent and its parent carboxylic acid are summarized below.

Data Presentation: Quantitative Properties

| Property | This compound | 5-Bromovaleric Acid |

| CAS Number | 4509-90-4[1] | 2067-33-6 |

| Molecular Formula | C₅H₈BrClO[1] | C₅H₉BrO₂ |

| Molecular Weight | 199.47 g/mol [1] | 181.03 g/mol |

| Appearance | Clear, colorless to slightly yellow liquid[2] | Yellowish to light brown crystalline solid |

| Boiling Point | 116-118 °C at 33 mmHg[3] | 142-145 °C at 13 mmHg[4] |

| Density | 1.49 g/mL at 25 °C[3] | - |

| Refractive Index | n20/D 1.492[3] | - |

| Melting Point | - | 38-40 °C[4] |

| Solubility | Reacts with water; soluble in most organic solvents.[2] | Soluble in ethanol. |

Reactivity and Mechanism of Action

The 5-bromovaleryl group possesses two key reactive sites: the electrophilic carbonyl carbon of the acyl chloride and the electrophilic carbon bearing the bromine atom.

Acylation Reactions

The acyl chloride functionality makes this compound an excellent acylating agent. It readily reacts with nucleophiles such as alcohols, amines, and arenes (in the presence of a Lewis acid catalyst) via a nucleophilic acyl substitution mechanism. This reaction proceeds through a tetrahedral intermediate, followed by the elimination of the chloride leaving group.

The general mechanism for nucleophilic acyl substitution is depicted below:

Alkylation Reactions

The terminal bromine atom on the valeryl chain serves as a leaving group in nucleophilic substitution reactions (S_N2). This allows for the introduction of a second functional group, making the 5-bromovaleryl group a useful bifunctional linker in the synthesis of more complex molecules.

Experimental Protocols

Synthesis of 5-Bromovaleric Acid from Cyclopentanone (B42830)

This protocol is adapted from a method involving the oxidative cleavage of cyclopentanone.[5][6]

Materials:

-

Cyclopentanone

-

Hydrogen peroxide (30% aqueous solution)

-

Copper(II) bromide (CuBr₂)

-

Sodium bromide (NaBr)

-

Hydrobromic acid (48% aqueous solution)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Sodium bicarbonate (saturated aqueous solution)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopentanone in a suitable solvent such as tert-butanol.

-

Add catalytic amounts of copper(II) bromide and a stoichiometric amount of sodium bromide.

-

Slowly add hydrogen peroxide to the reaction mixture while maintaining the temperature at 40-50 °C.

-

After the addition is complete, heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and acidify with hydrobromic acid.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromovaleric acid.

-

The crude product can be further purified by vacuum distillation or recrystallization.

Synthesis of this compound from 5-Bromovaleric Acid

This procedure utilizes thionyl chloride to convert the carboxylic acid to the acyl chloride.[1]

Materials:

-

5-Bromovaleric acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (B109758) (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), catalytic amount

Procedure:

-

To a solution of 5-bromovaleric acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.5-2.0 equivalents) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases.

-

Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

After completion, carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting crude this compound is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Friedel-Crafts Acylation of Anisole (B1667542) with this compound

This is a general procedure for the Friedel-Crafts acylation of an activated aromatic ring.

Materials:

-

Anisole

-

This compound

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M aqueous solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound in anhydrous dichloromethane via the dropping funnel.

-

After the addition is complete, add a solution of anisole in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Once the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Applications in Drug Development: The 5-Bromovaleryl Group as a Covalent Warhead

The 5-bromovaleryl group is an emerging tool in the design of targeted covalent inhibitors. The terminal alkyl bromide can act as an electrophilic "warhead" that forms a covalent bond with nucleophilic amino acid residues, such as cysteine, in the active site of a target protein. This irreversible binding can lead to enhanced potency and a longer duration of action compared to non-covalent inhibitors.

Mechanism of Covalent Inhibition